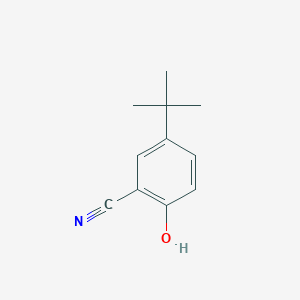

5-(tert-Butyl)-2-hydroxybenzonitrile

Description

5-(tert-Butyl)-2-hydroxybenzonitrile is a substituted aromatic compound featuring a hydroxyl group at the 2-position, a nitrile group at the 1-position (relative to the hydroxyl), and a bulky tert-butyl substituent at the 5-position. This structural configuration confers unique physicochemical properties, including enhanced solubility in organic solvents due to the tert-butyl group and redox activity driven by the hydroxyl and nitrile functionalities. The compound is primarily utilized as a precursor in synthesizing advanced materials, such as phthalocyanine complexes, where its structural attributes influence electrochemical behavior and spectral characteristics . Its applications span electrochromic devices, electrocatalysis, and functional materials due to reversible one-electron redox processes and distinct color changes during electrochemical reduction/oxidation .

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

5-tert-butyl-2-hydroxybenzonitrile |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6,13H,1-3H3 |

InChI Key |

RGRPVGNAQOHYFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C#N |

Origin of Product |

United States |

Preparation Methods

Protection of the Hydroxyl Group

The hydroxyl group at the 2-position is protected as a methyl ether to prevent undesired side reactions during alkylation. This is achieved by treating 2-hydroxybenzonitrile with methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60–80°C for 4–6 hours. The reaction proceeds via nucleophilic substitution, yielding 2-methoxybenzonitrile with >90% conversion.

tert-Butyl Group Introduction

The protected intermediate undergoes Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in dichloromethane (DCM) at 0–5°C. The methoxy group directs electrophilic substitution to the para position (relative to itself), which corresponds to the 5-position of the benzonitrile core. After 12 hours, the reaction mixture is quenched with ice-water, and the product, 5-tert-butyl-2-methoxybenzonitrile, is isolated via column chromatography (hexane/ethyl acetate, 9:1).

Deprotection to Restore the Hydroxyl Group

The methyl ether is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C. After stirring for 2 hours, the mixture is warmed to room temperature and hydrolyzed with water. The final product, this compound, is obtained in 65–70% overall yield.

Cyanation of 5-(tert-Butyl)-2-hydroxybenzaldehyde

An alternative route involves the conversion of an aldehyde precursor to the corresponding nitrile. This method leverages the availability of 5-(tert-Butyl)-2-hydroxybenzaldehyde (CAS: 2725-53-3), which is commercially accessible or synthesized via formylation of 4-tert-butylphenol.

Oxime Formation

The aldehyde is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux for 3 hours, forming the oxime intermediate. The reaction is monitored by thin-layer chromatography (TLC), and the oxime is isolated in 85–90% yield after cooling and filtration.

Dehydration to Nitrile

The oxime undergoes dehydration using phosphorus pentachloride (PCl₅) in toluene at 110°C for 6 hours. This step converts the oxime into the nitrile via a Beckmann rearrangement pathway. The crude product is purified by recrystallization from isopropyl alcohol, yielding this compound with a total yield of 60–65%.

Directed Ortho-Metalation and tert-Butyl Functionalization

Directed metalation strategies offer regioselective control for introducing substituents on aromatic rings. For this compound, the hydroxyl group serves as a directing group for lithiation.

Lithiation at the 5-Position

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the discussed methods:

| Method | Overall Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Alkylation | 65–70 | High regioselectivity | Requires protection/deprotection steps |

| Aldehyde Cyanation | 60–65 | Utilizes commercial aldehyde precursor | Multi-step, moderate yields |

| Directed Metalation | 50–55 | Single-step functionalization | Sensitive to reaction conditions |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. Continuous flow reactors have been explored for the Friedel-Crafts alkylation method, enabling precise temperature control and reduced reaction times (4 hours vs. 12 hours in batch). Additionally, heterogeneous catalysts such as zeolites are being investigated to replace AlCl₃, mitigating waste disposal challenges .

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

5-(tert-Butyl)-2-hydroxybenzonitrile has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2-hydroxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 5-(tert-Butyl)-2-hydroxybenzonitrile, enabling comparative analysis of their properties and applications:

Structural Analogues and Positional Isomers

Functional Analogues in Materials Science

Benzotriazole Derivatives (e.g., 2-(5'-tert-butyl-2'-hydroxyphenyl)benzotriazole):

These compounds feature a benzotriazole moiety linked to a tert-butyl-hydroxyphenyl group, enhancing UV absorption and photostability. Unlike this compound, they are primarily used as light stabilizers in polymers and coatings due to their ability to dissipate UV energy through tautomerism .Phthalocyanine Precursors (e.g., 4,4-((4-(tert-butyl)-1,2-phenylene)bis(methylene))bis(oxy)dibenzonitrile):

These derivatives incorporate this compound as a bridging unit in phthalocyanine synthesis. The tert-butyl group improves solubility and processability, while the nitrile and hydroxyl groups facilitate coordination with metal centers, enabling tunable electrochemical properties .

Electrochemical and Spectroscopic Comparisons

- Redox Activity: this compound exhibits reversible one-electron redox processes at lower potentials compared to non-tert-butyl analogues, attributed to the electron-donating tert-butyl group stabilizing radical intermediates . In contrast, benzotriazole derivatives show irreversible redox behavior due to their extended conjugation and tautomeric equilibria .

- Steric and Solubility Effects: The tert-butyl group in this compound reduces crystallinity and enhances solubility in non-polar solvents, a critical advantage in solution-phase material synthesis. This contrasts with 2-hydroxybenzonitrile, which requires polar solvents for dissolution .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.